molecular formula C19H17BrN2O2S B5058285 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide

Cat. No. B5058285
M. Wt: 417.3 g/mol
InChI Key: KINCXPMODGRTCJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and its role or use in the scientific or industrial context. It may also include its occurrence in nature or its source .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed step-by-step description of this process, including the reagents, catalysts, and conditions used at each step .


Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Mechanism of Action

If the compound is a drug or an enzyme, this would involve understanding how the compound interacts with its target to exert its effect .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including its toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-2-10-24-16-5-3-4-14(11-16)18(23)22-19-21-17(12-25-19)13-6-8-15(20)9-7-13/h3-9,11-12H,2,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINCXPMODGRTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide

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